Cas no 223919-54-8 (trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester)

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
- 4-Chloro-beta-styrylboronic acid pinacol ester
- 4-Chloro-trans-beta-styrylboronic acid picol ester
- 4-CHLORO-TRANS-BETA-STYRYLBORONIC ACID PINACOL ESTER
- 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(E)-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[2-(4-Chlorophenyl)vinyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-((E)-2-(4-chlorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AKOS016006029
- 223919-54-8
- 2-[2-(4-Chlorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CS-W014056
- EN300-26533265
- 1979181-68-4
- A878552
- GS-5614
- MFCD15144834
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester, 97%
- 2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Z2312382349
- DTXSID00452262
- 2-[(E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CQJXSSVRGHRVOK-MDZDMXLPSA-N
- H10137
-
- MDL: MFCD15144834
- インチ: InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+
- InChIKey: CQJXSSVRGHRVOK-MDZDMXLPSA-N
- ほほえんだ: CC1(C)C(C)(C)OB(/C=C/C2=CC=C(C=C2)Cl)O1
計算された属性
- せいみつぶんしりょう: 264.10900
- どういたいしつりょう: 264.1088377g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 88-92 °C
- ふってん: 305.1±44.0 °C at 760 mmHg
- フラッシュポイント: 138.3±28.4 °C
- PSA: 18.46000
- LogP: 3.98460
- じょうきあつ: 0.0±0.6 mmHg at 25°C
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51692-1g |
4-Chloro-beta-styrylboronic acid pinacol ester, 97% |
223919-54-8 | 97% | 1g |
¥754.00 | 2023-05-29 | |
abcr | AB263805-1 g |
4-Chloro-beta-styrylboronic acid pinacol ester, 95%; . |
223919-54-8 | 95% | 1g |
€191.70 | 2023-04-27 | |
eNovation Chemicals LLC | D764073-1g |
4-chloro-trans-beta-styrylboronic acid pinacol ester |
223919-54-8 | 95% | 1g |
$105 | 2024-06-07 | |
TRC | T274970-100mg |
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester |
223919-54-8 | 100mg |
$ 105.00 | 2022-06-02 | ||
Alichem | A019064624-10g |
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester |
223919-54-8 | 95% | 10g |
$357.36 | 2023-09-02 | |
Chemenu | CM134343-250mg |
(E)-2-(4-chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
223919-54-8 | 95% | 250mg |
$111 | 2024-07-28 | |
abcr | AB263805-5 g |
4-Chloro-beta-styrylboronic acid pinacol ester, 95%; . |
223919-54-8 | 95% | 5g |
€561.00 | 2023-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027470-1g |
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester |
223919-54-8 | 95% | 1g |
¥442 | 2024-05-24 | |
Matrix Scientific | 096401-250mg |
4-Chloro-trans-beta-styrylboronic acid |
223919-54-8 | 250mg |
$167.00 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026333-250mg |
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
223919-54-8 | 98% | 250mg |
¥216.00 | 2023-11-21 |
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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2. Back matter
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol esterに関する追加情報
trans-2-(4-Chlorophenyl)vinylboronic Acid Pinacol Ester
trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester is a highly specialized compound with the CAS number 223919-54-8. This compound belongs to the class of organoboron compounds, which have gained significant attention in organic synthesis due to their unique reactivity and versatility. The molecule consists of a boronic acid group attached to a pinacol ester, which serves as a protecting group, and a trans-configured vinyl group substituted with a 4-chlorophenyl moiety.
The pinacol ester functionality is particularly important as it stabilizes the boronic acid group, making it more amenable to various synthetic transformations. This stabilization is crucial for applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids are typically used as coupling partners for aryl halides in the presence of palladium catalysts. The trans configuration of the vinyl group ensures specific stereochemical outcomes in reactions involving this compound, which is often desirable in asymmetric synthesis.
Recent advancements in organoboron chemistry have further highlighted the potential of trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester in constructing complex molecular architectures. For instance, researchers have explored its utility in the synthesis of biologically active molecules, such as kinase inhibitors and receptor agonists, where precise control over stereochemistry is paramount. The 4-chlorophenyl substituent adds an additional layer of functionality, enabling further diversification through substitution reactions or as a directing group in subsequent transformations.
One of the most notable applications of this compound is in the field of medicinal chemistry. Its ability to participate in cross-coupling reactions has facilitated the construction of heterocyclic frameworks that are integral to many drug candidates. For example, studies have demonstrated its use in the synthesis of pyrrole-fused aromatic systems, which are known for their potent anti-inflammatory and anticancer properties.
Moreover, the pinacol ester derivative has been employed as an intermediate in enantioselective syntheses, leveraging its stability and reactivity to achieve high levels of enantiomeric excess. This has been particularly valuable in the development of chiral pharmaceuticals, where stereochemistry plays a critical role in determining biological activity.
From a synthetic perspective, trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester can be prepared via several routes, including hydroboration reactions and subsequent esterification steps. These methods have been optimized to ensure high yields and purity, making it accessible for large-scale applications in both academic and industrial settings.
In conclusion, trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester stands out as a versatile building block in modern organic synthesis. Its unique combination of functional groups and stereochemical properties positions it as an invaluable tool for constructing complex molecules with diverse applications across chemistry and pharmacology.
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